molecular formula C21H18O4S B12849267 4-(Benzyloxy)-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carbaldehyde

4-(Benzyloxy)-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B12849267
M. Wt: 366.4 g/mol
InChI Key: MLOIEXXLINCDOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-4’-(methylsulfonyl)[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-4’-(methylsulfonyl)[1,1’-biphenyl]-3-carbaldehyde typically involves multiple steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Introduction of Functional Groups: The benzyloxy group can be introduced through an etherification reaction, while the methylsulfonyl group can be added via sulfonation. The carbaldehyde group can be introduced through formylation reactions such as the Vilsmeier-Haack reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The benzyloxy and methylsulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary depending on the specific substituents involved.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential use in drug discovery and development.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, in a biochemical context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxy)-4’-(methylsulfonyl)[1,1’-biphenyl]-3-carbaldehyde
  • 4-(Benzyloxy)-4’-(methylthio)[1,1’-biphenyl]-3-carbaldehyde

Uniqueness

The presence of the benzyloxy and methylsulfonyl groups in 4-(Benzyloxy)-4’-(methylsulfonyl)[1,1’-biphenyl]-3-carbaldehyde may confer unique reactivity and properties compared to similar compounds. These differences can be explored through comparative studies.

Properties

Molecular Formula

C21H18O4S

Molecular Weight

366.4 g/mol

IUPAC Name

5-(4-methylsulfonylphenyl)-2-phenylmethoxybenzaldehyde

InChI

InChI=1S/C21H18O4S/c1-26(23,24)20-10-7-17(8-11-20)18-9-12-21(19(13-18)14-22)25-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3

InChI Key

MLOIEXXLINCDOT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.